molecular formula C19H24N2O2 B15339259 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide

3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide

Cat. No.: B15339259
M. Wt: 312.4 g/mol
InChI Key: MVYIVVBGOJMVDA-UHFFFAOYSA-N
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Description

3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide is an organic compound with the molecular formula C19H24N2O2. It is a complex molecule that contains both amine and amide functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(p-tolyl)ethanol with an amine to form an intermediate, which is then reacted with a phenylbutanamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylpropanamide
  • 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylpentanamide

Uniqueness

3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-[[2-hydroxy-2-(4-methylphenyl)ethyl]amino]-N-phenylbutanamide

InChI

InChI=1S/C19H24N2O2/c1-14-8-10-16(11-9-14)18(22)13-20-15(2)12-19(23)21-17-6-4-3-5-7-17/h3-11,15,18,20,22H,12-13H2,1-2H3,(H,21,23)

InChI Key

MVYIVVBGOJMVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(C)CC(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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